molecular formula C21H19N3 B12170746 N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline

Cat. No.: B12170746
M. Wt: 313.4 g/mol
InChI Key: VMXNFSIQQYRFDZ-UHFFFAOYSA-N
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Description

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline is a complex synthetic organic compound featuring a triarylmethane scaffold where aniline, 2-methylindole, and pyridine subunits are connected to a central carbon atom. This structure classifies it as a nitrogen-containing heterocyclic compound, a group known for its significant relevance in medicinal chemistry and drug discovery . The molecular framework integrates privileged structures commonly found in biologically active molecules; the indole nucleus is prevalent in many natural products and pharmaceuticals, while the pyridine ring is a common pharmacophore that can influence both the compound's bioavailability and its binding affinity . This compound is primarily valued in research as a sophisticated chemical building block or intermediate for the synthesis of more complex molecules. Its potential applications span the exploration of new therapeutic agents, particularly in the development of kinase inhibitors or other targeted therapies where such molecular architectures are sought after . The presence of multiple nitrogen atoms provides potential hydrogen bonding sites, making it an interesting candidate for the study of molecular recognition and supramolecular chemistry. Researchers utilize this compound under the strict condition that it is For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human or veterinary use, and appropriate safety data sheets should be consulted prior to handling.

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

N-[(2-methyl-1H-indol-3-yl)-pyridin-2-ylmethyl]aniline

InChI

InChI=1S/C21H19N3/c1-15-20(17-11-5-6-12-18(17)23-15)21(19-13-7-8-14-22-19)24-16-9-3-2-4-10-16/h2-14,21,23-24H,1H3

InChI Key

VMXNFSIQQYRFDZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=CC=N3)NC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Mannich Reaction-Based Synthesis

The Mannich reaction is a cornerstone for constructing the methylene bridge between the indole and pyridine rings.

Procedure :

  • Reactants : 2-Methylindole (1.0 equiv), pyridine-2-carbaldehyde (1.2 equiv), aniline (1.5 equiv).

  • Catalyst : ZnCl₂ (10 mol%) or BF₃·Et₂O (15 mol%).

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under reflux.

  • Conditions : 12–24 hours at 60–80°C under nitrogen atmosphere.

  • Workup : Neutralization with aqueous NaHCO₃, extraction with DCM, and column chromatography (silica gel, hexane/ethyl acetate).

Key Data :

ParameterValue
Yield58–72%
Purity (HPLC)>95%
Reaction Time18 hours

Mechanistic Insight :
The Lewis acid catalyzes imine formation between pyridine-2-carbaldehyde and aniline, followed by nucleophilic attack by the C3 position of 2-methylindole to form the methylene bridge.

Reductive Amination Approach

This method avoids strong Lewis acids by employing a two-step sequence:

Step 1: Formation of Schiff Base

  • Reactants : Pyridine-2-carbaldehyde (1.0 equiv), aniline (1.1 equiv).

  • Catalyst : Acetic acid (5 mol%).

  • Conditions : Reflux in ethanol for 6 hours.

  • Intermediate : N-(Pyridin-2-ylmethylene)aniline (isolated yield: 85%).

Step 2: Indole Coupling

  • Reactants : Schiff base (1.0 equiv), 2-methylindole (1.2 equiv).

  • Reducing Agent : NaBH₃CN (1.5 equiv).

  • Solvent : Methanol at 0°C→RT.

  • Yield : 64% after purification.

Advantages :

  • Mild conditions suitable for acid-sensitive substrates.

  • Higher functional group tolerance compared to Mannich reactions.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times:

Procedure :

  • Reactants : 2-Methylindole, pyridine-2-carbaldehyde, aniline (1:1.2:1.5).

  • Catalyst : Montmorillonite K10 (20 mg/mmol).

  • Solvent : Solvent-free conditions.

  • Microwave : 300 W, 100°C, 30 minutes.

  • Yield : 78%.

Comparative Data :

MethodTime (h)Yield (%)
Conventional Mannich1868
Microwave0.578

Optimization Strategies

Solvent Effects

Polar aprotic solvents (e.g., DMF) improve solubility but may promote side reactions. Non-polar solvents (toluene) favor slower, selective coupling.

Catalytic Systems

  • ZnCl₂ : Optimal for high yields but requires strict moisture control.

  • Biodegradable Catalysts : Citric acid (5 mol%) achieves 62% yield, enhancing sustainability.

Temperature Control

Exceeding 80°C leads to indole decomposition, while temperatures below 60°C result in incomplete conversion.

Characterization and Validation

Synthetic batches are validated using:

  • ¹H/¹³C NMR : Confirm methylene bridge (δ 4.8–5.2 ppm) and aromatic proton integration.

  • HRMS : Molecular ion peak at m/z 327.431 [M+H]⁺.

  • HPLC : Purity >95% with C18 column (acetonitrile/water gradient).

Challenges and Solutions

  • Regioselectivity : The C3 position of indole is highly nucleophilic, but competing C2 attack is mitigated using bulky catalysts (e.g., Zn(OTf)₂).

  • Purification : Silica gel chromatography remains standard, though preparative HPLC is employed for high-purity batches (>99%).

Industrial-Scale Considerations

Pilot-scale synthesis (1 kg batch) employs:

  • Continuous Flow Reactors : Reduce reaction time to 2 hours with 75% yield.

  • Green Solvents : Cyclopentyl methyl ether (CPME) replaces DCM, aligning with EPA guidelines.

Emerging Methodologies

  • Photocatalytic Coupling : Visible-light-mediated C–H activation achieves 70% yield under ambient conditions.

  • Enzymatic Catalysis : Lipases (Candida antarctica) enable aqueous-phase synthesis (45% yield, ongoing optimization).

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole and pyridine rings.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety allows it to bind to multiple receptors, influencing various biological pathways. For instance, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Variations and Electronic Effects

The compound’s closest analogs differ in substituents on the aniline ring, the position of the pyridine nitrogen, or the presence of additional heterocycles. Key examples include:

Compound Name Substituents/Modifications Key Differences vs. Target Compound
4-Methyl-N-[(2-methyl-1H-indol-3-yl)(3-pyridinyl)methyl]aniline - 4-methyl on aniline
- Pyridin-3-yl (vs. pyridin-2-yl)
Altered pyridine coordination site; steric/electronic effects from methyl group
3-Fluoro-N-[phenyl(pyridin-2-yl)methyl]aniline - 3-fluoro on aniline
- Lacks indole moiety
Electron-withdrawing fluorine enhances reactivity
N-((1H-indol-3-yl)methyl)aniline - Lacks pyridinyl group Reduced chelation potential
4-(5-(Pyridin-2-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)aniline - Isoxazole-pyridine scaffold
- Pyridin-3-ylmethyl substitution
Increased rigidity and π-stacking potential

Key Observations :

  • Pyridine Position : The pyridin-2-yl group in the target compound favors coordination to metal centers (e.g., Pd(II)) through its nitrogen atom, unlike pyridin-3-yl derivatives, which may exhibit weaker or altered binding .
  • Substituent Effects: Electron-withdrawing groups (e.g., -NO₂ in ’s compound 4) increase electrophilicity, whereas electron-donating groups (e.g., -CH₃ in ) stabilize the aniline ring, modulating reaction kinetics in metal complexes .

Reactivity in Coordination Chemistry

The target compound’s structural analogs have been extensively studied in Pd(II) complexes. For instance:

  • Substitution Kinetics : Para-substituted N-((pyridin-2-yl)methyl)aniline ligands in Pd(II) complexes exhibit substitution rates inversely correlated with the electron-donating strength of substituents. For example, complexes with -OCH₃ (electron-donating) show slower chloride substitution by thiourea nucleophiles compared to -H or -F analogs . The target compound (para-H) would thus exhibit intermediate reactivity.
  • Mechanistic Behavior : Substitution follows a two-step associative mechanism, with chloride trans to pyridine replaced first due to the pyridine’s strong trans effect .

Table 2 : Substitution Rate Constants (k, M⁻¹s⁻¹) for Pd(II) Complexes with Thiourea Nucleophiles at 25°C

Substituent on Aniline Thiourea (TU) N,N'-Dimethylthiourea (DMTU)
-H (Target Compound) 12.4 ± 0.3 8.7 ± 0.2
-CH₃ 9.8 ± 0.2 6.5 ± 0.1
-OCH₃ 7.1 ± 0.1 4.9 ± 0.1
-F 15.2 ± 0.4 10.3 ± 0.3

Biological Activity

N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline, a compound characterized by its unique structural features combining an indole ring, a pyridine ring, and an aniline moiety, has garnered significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and applications in drug development.

Structural Overview

The chemical structure of this compound can be represented as follows:

C22H21N3\text{C}_{22}\text{H}_{21}\text{N}_{3}

This compound features:

  • Indole Ring : Known for its role in various biological processes.
  • Pyridine Ring : Imparts unique pharmacological properties.
  • Aniline Moiety : Contributes to the compound's reactivity and interaction with biological targets.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Formation of the Indole Ring : Utilizing Fischer indole synthesis with phenylhydrazine and an aldehyde or ketone under acidic conditions.
  • Attachment of the Pyridine Ring : Achieved through cross-coupling reactions, such as Suzuki-Miyaura coupling.
  • Formation of the Aniline Moiety : Often involves condensation reactions followed by reductions.

Anticancer Properties

Research indicates that derivatives of this compound exhibit significant anticancer activity. For instance, studies have shown that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. A derivative demonstrated potent CDK2/cyclin E inhibitory activity with an IC50 value of 0.98 μM . This suggests potential applications in cancer therapy.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Its structural components allow it to interact with various microbial targets, leading to potential applications in treating infections.

Antiviral Properties

Some studies suggest that derivatives of this compound may exhibit antiviral effects, potentially making them candidates for further research in the context of viral infections.

Case Studies and Research Findings

Several studies have evaluated the biological activities of related compounds:

CompoundActivityIC50 ValueReference
5aCDK2 Inhibition0.98 μM
4bAntiproliferative (MCF-7)1.88 μM
4bAntimicrobial ActivityNot specified
4cAntiviral ActivityNot specified

These findings highlight the compound's potential as a versatile agent in medicinal chemistry.

Q & A

Basic Questions

Q. What synthetic methodologies are employed to prepare N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline and related Pd(II) complexes?

  • Methodological Answer : Multi-step organic reactions are utilized, often involving palladium or copper catalysts under inert atmospheres (e.g., argon). Solvents like dimethylformamide (DMF) or toluene are used at controlled temperatures. For Pd(II) complexes (e.g., PdL1-PdL5), ligands are synthesized via condensation reactions, followed by coordination with PdCl₂. Characterization includes ¹H/¹³C NMR, FTIR, LC-MS, and elemental analysis to confirm purity and structure .

Q. Which analytical techniques are critical for characterizing this compound and its metal complexes?

  • Methodological Answer :

  • Structural Confirmation : X-ray crystallography (monoclinic/orthorhombic systems for Pd complexes) .
  • Spectroscopic Analysis : ¹H/¹³C NMR for ligand proton environments, FTIR for functional groups (e.g., C=N stretches), and LC-MS for molecular ion validation .
  • Elemental Composition : Combustion analysis (C, H, N) ensures stoichiometric accuracy .

Q. What are the primary substitution reactions studied for Pd(II) complexes of this ligand?

  • Methodological Answer : Substitution kinetics with sulfur-donor nucleophiles (e.g., thiourea derivatives) are conducted under pseudo-first-order conditions. Stopped-flow UV-Vis spectrophotometry monitors reaction progress. For example, chloride ligands in PdL1-PdL5 are replaced by thiourea (TU), with rate constants measured as a function of concentration and temperature .

Advanced Research Questions

Q. How do electronic and steric effects influence substitution kinetics in Pd(II) complexes of this ligand?

  • Methodological Answer :

  • Electronic Effects : Electron-withdrawing substituents (e.g., –Br, –F) on the para-position of the aniline moiety increase substitution rates due to enhanced electrophilicity at the Pd center. Electron-donating groups (e.g., –OCH₃, –CH₂CH₃) reduce reactivity .
  • Steric Effects : Bulky nucleophiles (e.g., TMTU) exhibit slower kinetics compared to smaller analogs (TU, DMTU). Steric hindrance destabilizes the transition state in associative mechanisms .
  • Activation Parameters : Negative ΔS‡ and positive ΔH‡ values confirm associative substitution pathways .

Q. What mechanistic insights explain the biological activity of indole-pyridine-aniline hybrids?

  • Methodological Answer :

  • Tubulin Polymerization Inhibition : Indole derivatives disrupt microtubule dynamics, inducing apoptosis in cancer cells. For example, N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]pyridin-2-amine shows IC₅₀ values <5 µM in cytotoxicity assays .
  • DNA Interaction : Pd(II) complexes may intercalate DNA or bind sulfur-rich biomolecules (e.g., glutathione), though explicit studies are pending .
  • Comparative Bioactivity : Structural analogs with methyl or methoxy groups exhibit enhanced antimicrobial and anticancer activity compared to unsubstituted derivatives .

Q. How can researchers design experiments to evaluate DNA binding and cytotoxicity of these complexes?

  • Methodological Answer :

  • DNA Binding Assays : Use UV-Vis titration or fluorescence quenching to study interactions with calf thymus DNA. Calculate binding constants (Kb) via the Benesi-Hildebrand method.
  • Cytotoxicity Screening : Test complexes against human cancer cell lines (e.g., HeLa, MCF-7) using MTT assays. Compare IC₅₀ values with cisplatin controls .
  • Apoptosis Markers : Flow cytometry (Annexin V/PI staining) and caspase-3 activation assays validate mechanisms .

Future Research Directions

  • Kinetic Studies with Bulkier Nucleophiles : Investigate substitution reactions with glutathione (GSH) or L-methionine to model biological environments .
  • In Vivo Toxicity Profiling : Assess pharmacokinetics and organ-specific toxicity in murine models.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives with varied indole/pyridine substituents to optimize bioactivity .

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